[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile
Description
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-phenylmethyl]propanedinitrile |
InChI |
InChI=1S/C14H12N4O/c1-9-12(14(19)18-17-9)13(11(7-15)8-16)10-5-3-2-4-6-10/h2-6,11,13H,1H3,(H2,17,18,19) |
InChI Key |
PREWUOUZXDHVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2)C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-5-methyl-1H-pyrazole with benzaldehyde to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been studied for their efficacy against various bacterial strains and fungi. The specific compound has shown potential as an antibacterial agent, attributed to its ability to inhibit bacterial growth through mechanisms that disrupt cellular processes .
Antitumor Properties
Several studies have highlighted the antitumor activity of pyrazole derivatives. The compound [(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile has been evaluated for its cytotoxic effects on cancer cell lines. The results suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Central Nervous System Disorders
Recent investigations into the use of pyrazole compounds as allosteric modulators of G protein-coupled receptors (GPCRs) have opened new avenues for treating central nervous system disorders. The compound's structure allows for potential interactions with GPCRs, which could lead to novel treatments for conditions like anxiety and depression .
Agricultural Applications
Pesticides and Herbicides
The utility of pyrazole derivatives extends to agricultural chemistry. Compounds similar to this compound have been explored as pesticides and herbicides due to their ability to disrupt the life cycles of pests and weeds. Their effectiveness in controlling agricultural pests makes them valuable in crop protection strategies .
Material Science
Polymer Chemistry
In material science, pyrazole compounds are being investigated for their role in synthesizing novel polymers with enhanced properties. The incorporation of pyrazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing effective inhibition at low concentrations .
Case Study 2: Antitumor Efficacy
In vitro tests on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its potential as an antitumor agent .
Data Tables
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against S. aureus and E. coli |
| Antitumor properties | Induces apoptosis in cancer cell lines | |
| Agriculture | Pesticides and herbicides | Disrupts pest life cycles |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
HEMABM (2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile): A low molecular weight OLED material with a hydroxyethyl-methylamino substituent.
3h, 3i, 3j (): Propanedinitriles with aryl/pyrrole substituents.
[Chloro(phenyl)methylidene]propanedinitrile (): Features a chloro-substituted phenyl group.
Structural Differences:
- Target Compound : Pyrazole ring with 3-hydroxy and 5-methyl groups.
- HEMABM: Contains a benzylidene group with hydroxyethyl-methylamino substitution.
- 3h, 3i, 3j : Include methoxy, chloro, or dimethoxy phenyl groups and pyrrole rings.
- [Chloro(phenyl)methylidene]propanedinitrile : Chloro substituent on phenyl.
Functional Implications:
- Electron Effects: The hydroxyl group (electron-donating when deprotonated) and methyl group (steric hindrance) in the target compound contrast with HEMABM’s amino group (electron-donating) and the chloro substituent (electron-withdrawing) in ’s compound. These differences impact conjugation pathways and charge transport in materials .
Physical and Electronic Properties
Table 1: Comparative Data for Propanedinitrile Derivatives
Key Observations:
- Optical Properties : HEMABM achieves 1300 cd/m² luminance, half that of MEH-PPV (2600 cd/m²), indicating small molecules can rival polymers in OLEDs. The target compound’s pyrazole ring may enhance fluorescence via extended conjugation .
- Film Morphology : HEMABM forms films with smoothness (10.81 nm) comparable to MEH-PPV (10.63 nm). The target compound’s hydroxyl group could further improve film uniformity through H-bonding .
Theoretical and Computational Insights
- DFT Calculations : Applied to HEMABM to predict electronic properties. For the target compound, such calculations could reveal lowered LUMO levels due to the pyrazole’s electron-withdrawing nature, enhancing electron affinity in OLEDs .
Biological Activity
The compound [(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by experimental data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a pyrazole ring substituted with a hydroxymethyl group and a phenyl group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In vitro evaluations have demonstrated that several pyrazole compounds exhibit significant antibacterial activity against multidrug-resistant (MDR) pathogens. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.22 | Bactericidal |
| Compound B | 0.25 | Bactericidal |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including DPPH radical scavenging and ABTS assays. The results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .
Anticancer Activity
Studies have also explored the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest . The IC50 values for these compounds in various cancer cell lines ranged from 10 to 30 μM, indicating a promising therapeutic potential.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of biofilm formation in Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Case Study 2: Antioxidant and Cytotoxic Effects
Another study investigated the antioxidant capacity and cytotoxic effects of pyrazole derivatives on human cancer cell lines. The findings revealed that these compounds effectively reduced oxidative stress markers and exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent functionalization steps can yield pyrazole cores. Key parameters include:
- Temperature : Maintain 80–100°C during cyclization to avoid side reactions.
- Catalysts : Use acetic acid or sulfuric acid as catalysts for cyclocondensation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates.
- Yield Optimization : Adjust stoichiometry of propanedinitrile precursors and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm the pyrazole ring substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm) and NMR to identify nitrile groups (δ 110–120 ppm) .
- IR Spectroscopy : Look for -CN stretching vibrations (~2200 cm) and hydroxyl groups (~3400 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to resolve the compound’s molecular geometry?
- Methodological Answer :
- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to grow suitable crystals.
- Data Collection : Employ a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding networks (e.g., O-H···N interactions) should be analyzed using OLEX2 or Mercury .
Advanced Research Questions
Q. How can discrepancies between experimental crystallographic data and computational DFT results be resolved?
- Methodological Answer :
- DFT Setup : Optimize geometry using Gaussian 09 with B3LYP/6-311G(d,p) basis sets. Compare bond lengths/angles with SCXRD data .
- Error Sources : Check for solvent effects in SCXRD (e.g., lattice inclusion) or basis set limitations in DFT.
- Validation : Use root-mean-square deviation (RMSD) analysis to quantify structural mismatches. For example, pyrazole ring torsional angles may deviate by <2° in DFT vs. SCXRD .
Q. What strategies are effective in addressing regioselectivity challenges during functionalization of the pyrazole core?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., -CN) to guide electrophilic substitution to the 4-position of the pyrazole ring.
- Metal Catalysis : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for aryl group introduction .
- Computational Screening : Perform DFT calculations to predict reactive sites via Fukui indices or electrostatic potential maps .
Q. How can anisotropic displacement parameters (ADPs) from crystallographic studies inform dynamic behavior in the solid state?
- Methodological Answer :
- ADP Analysis : Visualize ellipsoids using ORTEP-3 to identify thermal motion or disorder. High ADPs for the propanedinitrile group may suggest rotational flexibility .
- Hirshfeld Surfaces : Map intermolecular interactions (e.g., π-π stacking between phenyl groups) using CrystalExplorer to correlate ADPs with packing forces .
Q. What advanced computational methods are suitable for predicting the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Set grid boxes to cover active sites identified in PDB structures.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bond occupancy and RMSD of ligand-protein complexes .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
